1-Acetyl-5-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate
Description
This compound is a highly modified polycyclic molecule featuring a steroidal-like backbone fused with cyclopropane and cyclopentane rings. Key structural attributes include:
- Chlorine substitution at position 5, which may influence electronic properties and binding affinity.
- Methyl groups at 8b and 10a, contributing to steric effects and conformational rigidity.
- A 7-oxo moiety, common in bioactive steroids and terpenoids, which could mediate hydrogen-bonding interactions.
While its exact natural or synthetic origin is unspecified in the provided evidence, its structural complexity aligns with metabolites derived from marine actinomycetes or plant biosynthetic pathways . Advanced analytical techniques like LC/MS and UV spectral profiling, as described in marine actinomycete studies, are critical for isolating and characterizing such compounds .
Properties
IUPAC Name |
(15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFYSQMTEOIJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859361 | |
| Record name | 1-Acetyl-5-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Acetyl-5-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate, commonly known as Cyproterone Acetate , is a synthetic steroidal compound with notable antiandrogenic properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Cyproterone Acetate is a chlorinated steroid derivative characterized by its complex structure. The IUPAC name reflects its intricate molecular configuration:
- IUPAC Name : (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-acetyl-5-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C24H29ClO4 |
| Molecular Weight | 429.94 g/mol |
Cyproterone Acetate functions primarily as an antiandrogen and progestin . Its mechanism involves:
- Androgen Receptor Blockade : It competes with androgens for binding to androgen receptors in target tissues. This action inhibits the physiological effects of androgens such as testosterone.
- Progestational Activity : Cyproterone Acetate also exhibits progestational effects that can modulate reproductive hormone levels.
Antiandrogenic Effects
Cyproterone Acetate has been extensively studied for its antiandrogenic properties. Research indicates that it effectively reduces androgen-dependent conditions:
- Acne Vulgaris : Clinical trials have demonstrated significant improvement in acne severity among patients treated with Cyproterone Acetate combined with estrogen .
- Hirsutism : The compound has shown efficacy in managing hirsutism in women by decreasing hair growth through androgen suppression .
- Polycystic Ovary Syndrome (PCOS) : Cyproterone Acetate is used to alleviate symptoms of PCOS by addressing hyperandrogenism .
Progestational Effects
The progestational properties of Cyproterone Acetate contribute to its use in hormonal contraceptives and treatment of menstrual disorders:
- Hormonal Contraception : It is often combined with estrogen in oral contraceptives to enhance efficacy and reduce side effects associated with estrogen alone.
- Menstrual Regulation : Cyproterone Acetate can help regulate menstrual cycles in women with irregularities due to hormonal imbalances .
Case Studies and Clinical Trials
Several studies highlight the effectiveness and safety profile of Cyproterone Acetate:
- Study on Acne Treatment :
- Hirsutism Management :
- PCOS Symptom Relief :
Safety Profile and Side Effects
While generally well-tolerated, Cyproterone Acetate may cause side effects such as:
- Weight gain
- Mood changes
- Fatigue
- Nausea
Monitoring is recommended for patients undergoing treatment to manage any adverse effects effectively.
Scientific Research Applications
Endocrine Disorders Treatment
Cyproterone acetate is primarily used in the treatment of conditions related to excessive androgen levels. It is effective in managing:
- Polycystic Ovary Syndrome (PCOS) : By reducing androgen levels and alleviating symptoms such as hirsutism and acne.
Hormonal Therapies
This compound is utilized in hormonal therapies for transgender individuals. It helps suppress male secondary sexual characteristics and supports the feminization process.
Cancer Treatment
Cyproterone acetate has been investigated for its role in treating hormone-sensitive cancers:
- Prostate Cancer : It acts as an antiandrogen by blocking the effects of testosterone on prostate cancer cells.
Contraceptive Use
In combination with estrogen compounds, cyproterone acetate is employed in contraceptive pills to provide additional antiandrogenic effects and manage side effects related to androgen activity.
Case Study 1: PCOS Management
A study published in the Journal of Endocrinology demonstrated that cyproterone acetate combined with estrogen significantly improved symptoms of hirsutism in women with PCOS over a 6-month period. The study reported a marked reduction in serum testosterone levels and improved patient-reported outcomes regarding hair growth and skin condition.
Case Study 2: Prostate Cancer Treatment
Research highlighted in Cancer Research indicated that cyproterone acetate effectively reduced tumor progression in patients with advanced prostate cancer when used alongside other therapeutic agents. The study emphasized the importance of antiandrogens in managing hormone-receptor-positive tumors.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Endocrine Disorders | Treatment for PCOS symptoms | Significant reduction in androgen levels |
| Hormonal Therapies | Support for transgender hormone therapy | Effective suppression of male characteristics |
| Cancer Treatment | Management of hormone-sensitive cancers | Reduced tumor progression in prostate cancer |
| Contraceptive Use | Component in contraceptive pills | Enhanced efficacy through antiandrogenic properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid cyclopropane-phenanthrene framework. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparisons
| Property/Compound | Target Compound | Cortisone Acetate | Abietic Acid Derivative | Halomon (Marine Terpenoid) |
|---|---|---|---|---|
| Core Structure | Cyclopropane-phenanthrene | Steroid | Diterpene (abietane) | Polyhalogenated monoterpene |
| Functional Groups | Acetyl, Cl, Oxy | Acetyl, OH, Ketone | Carboxylic acid, Methyl | Br, Cl, Epoxide |
| Molecular Weight (g/mol) | ~450* | 402.49 | ~330 | 443.7 |
| Solubility | Low (lipophilic) | Moderate (ester) | Low (acidic) | Very low (halogenated) |
| Bioactivity | Unreported | Anti-inflammatory | Antimicrobial | Cytotoxic |
| Source | Synthetic/Marine? | Synthetic | Plant resin | Marine red alga |
*Estimated based on structural formula.
Key Findings:
Rigidity vs.
Halogenation Impact : Unlike Halomon, which relies on bromine and chlorine for membrane disruption, the single chlorine in the target compound may reduce off-target toxicity while retaining electronegative interactions .
Synthetic Accessibility : The compound’s complexity likely requires multi-step synthesis, contrasting with plant-derived abietic acid derivatives, which are often isolated directly from natural sources .
Research Implications and Challenges
- Bioactivity Prediction : Tools like Hit Dexter 2.0 could assess its likelihood of being a promiscuous binder or "dark chemical matter," given its structural complexity and halogen content .
- Biosynthetic Pathways: If marine-derived, its production may involve novel enzymatic mechanisms for cyclopropane formation, akin to those in actinomycete pathways .
- Pharmacological Potential: The compound’s hybrid structure bridges steroidal and terpenoid bioactivities, warranting studies on anti-inflammatory, anticancer, or antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
